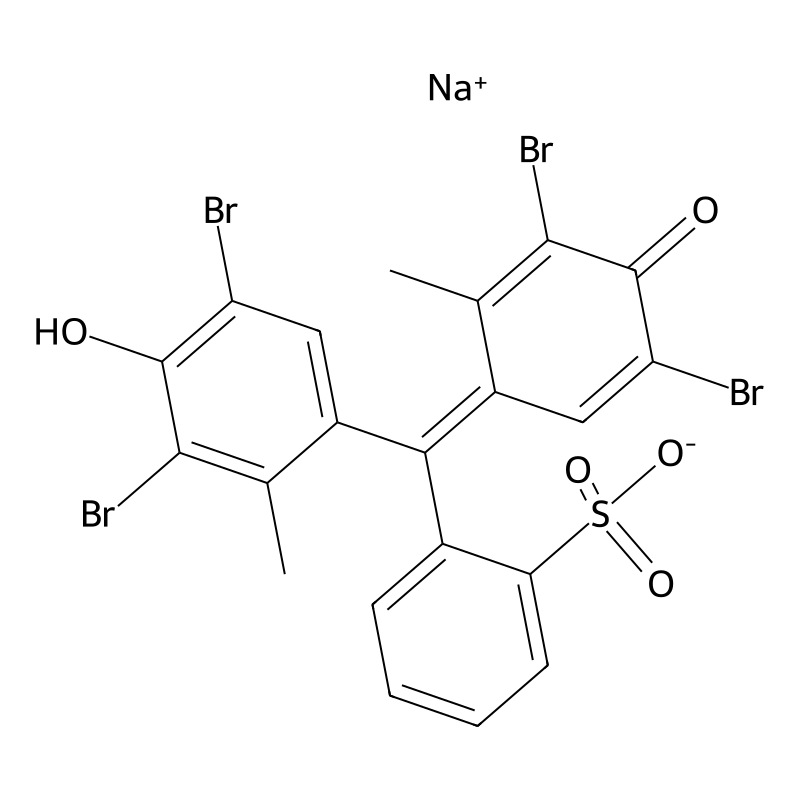

Bromocresol Blue Sodium Salt

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

pH Indicator in Various Scientific Fields

Bromocresol Green sodium salt is widely used as a pH indicator in various scientific fields, including chemistry and biology .

Method of Application: The compound is a pH-sensitive triphenylmethane dye that changes color based on the pH of the solution it’s in . It transitions from yellow at pH 3.8 to blue at pH 5.4 .

Results or Outcomes: The color change allows scientists to determine the pH of a solution visually, providing a quick and easy method for pH determination .

Colorimetric Detection Studies

Bromocresol Green sodium salt is used in colorimetric detection studies .

Method of Application: The compound’s color change in response to pH makes it useful for detecting changes in pH that occur during various chemical reactions .

Results or Outcomes: The results of these studies can provide valuable information about the reactions being studied, including their mechanisms and the factors that influence their rates .

Activity Tracking Dye for DNA Agarose Gel Electrophoresis

Bromocresol Green sodium salt is used as an activity tracking dye for DNA agarose gel electrophoresis .

Method of Application: In this application, the dye is added to DNA samples before they are loaded into the gel . As the electric field is applied, the dye moves through the gel, allowing scientists to track the progress of the electrophoresis .

Results or Outcomes: This helps ensure that the DNA has been properly separated and can be accurately analyzed .

Use in Sol-Gel Matrices

Bromocresol Green sodium salt is used in sol-gel matrices .

Method of Application: The compound is incorporated into sol-gel matrices, which are materials with a porous, sponge-like structure . The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase .

Results or Outcomes: Incorporating Bromocresol Green into these matrices can enhance their functionality, allowing them to be used in a variety of applications, such as sensors and controlled release systems .

Detection of Ammonia

Bromocresol Green sodium salt is used for the detection of ammonia .

Method of Application: The compound is used in an optical sensing instrument for online detection of ammonia gas . The absorption response of the Bromocresol Green is very sensitive at the optical absorption wavelength of 630 nm .

Results or Outcomes: This method provides a highly sensitive and fully reversible ammonia sensing material, making it very useful for detecting changes in ammonia gas concentrations .

Measurement of Albumin in Human Plasma and Serum

Bromocresol Green sodium salt is used to measure serum albumin concentration within mammalian blood samples .

Method of Application: When albumin binds with Bromocresol Green, it causes a change in the absorbance maximum of Bromocresol Green . This change can be measured spectrophotometrically and used to determine albumin concentration .

Results or Outcomes: This method is commonly used in clinical practice, especially in possible cases of kidney failure and liver disease, where it’s important to measure serum albumin concentration .

Inhibitor of the Prostaglandin E2 Transport Protein

Bromocresol Green sodium salt is also an inhibitor of the prostaglandin E2 transport protein .

Method of Application: The compound interacts with the prostaglandin E2 transport protein, inhibiting its function .

Results or Outcomes: This inhibition can affect the transport and signaling of prostaglandin E2, a hormone-like substance that plays a role in a variety of physiological processes .

Use in Thin-Layer Chromatography

Bromocresol Green sodium salt is used in thin-layer chromatography (TLC) for visualizing compounds .

Method of Application: In TLC, the compound is used to stain the chromatography plate after the separation process . It is particularly useful for visualizing compounds containing functional groups having pKa less than 5 .

Results or Outcomes: This allows for the identification and analysis of these compounds based on their movement on the chromatography plate .

Use in Sol-Gel Matrices

Bromocresol Blue Sodium Salt is a chemical compound with the molecular formula and a molecular weight of approximately 691.94 g/mol. It is primarily used as a pH indicator in various biochemical applications, exhibiting a color transition from yellow at pH 3.0 to blue at pH 4.6. This compound is soluble in water and has a density of 0.985 g/mL at 25 °C, with a melting point of around 300 °C and a boiling point of 688 °C at standard atmospheric pressure .

The pH-dependent color change of BCBS arises from the alteration of its electronic structure upon protonation/deprotonation. The specific groups (hydroxyl and methyl) influence the distribution of electrons within the molecule. In acidic environments, the protonated form (HIn) absorbs different wavelengths of light compared to the deprotonated form (In-) in basic environments, leading to the observed color shift [].

- Skin and Eye Contact: May cause irritation. Wear gloves and safety glasses when handling [].

- Inhalation: Avoid inhaling dust. Use proper ventilation [].

- Disposal: Dispose of according to local regulations for laboratory waste [].

Case Studies

BCBS finds application in various scientific research areas:

- Acid-Base Titrations: BCBS is a common indicator in titrations, visually signaling the endpoint when the solution reaches the desired pH [].

- Agarose Gel Electrophoresis: BCBS serves as a tracking dye to monitor the movement of DNA samples during gel electrophoresis [].

- Cell Culture Media pH Monitoring: BCBS can be incorporated into cell culture media to monitor the pH and ensure optimal conditions for cell growth [].

- Protonated form: Yellow (when the pH is below 3.0)

- Deprotonated form: Blue (when the pH rises above 4.6)

The equilibrium can be represented as follows:

This reaction is crucial for its application in titrations and other analytical chemistry techniques where pH monitoring is essential.

Bromocresol Blue Sodium Salt has demonstrated various biological activities, particularly in enzyme assays and studies involving protein interactions. For instance, it binds to bovine lactic dehydrogenase, facilitating structural studies of enzymes . Additionally, its toxicity profile indicates that while it poses minimal risk to mammals, it can be highly toxic to aquatic organisms such as rainbow trout and Daphnia magna, highlighting the importance of careful disposal and environmental considerations .

The synthesis of Bromocresol Blue Sodium Salt typically involves the bromination of phenolic compounds. One common method includes:

- Dissolving phenol red in glacial acetic acid.

- Adding bromine gradually while stirring.

- Filtering the resulting mixture to obtain crude Bromocresol Blue.

- Purifying the compound by dissolving it in distilled water and adding sodium hydroxide solution .

This method emphasizes the need for controlled conditions to ensure optimal yield and purity.

Bromocresol Blue Sodium Salt finds applications across various fields:

- Biochemical assays: As a pH indicator for enzyme activity.

- Laboratory reagent: Used in titrations and other analytical procedures.

- Microbiology: Employed in culture media to indicate pH changes during microbial growth.

Its ability to provide clear visual cues makes it invaluable in both educational and research settings.

Studies on the interactions of Bromocresol Blue Sodium Salt with different biological molecules have shown its utility in enzyme kinetics and protein-ligand binding assays. For example, its binding affinity can be exploited to study enzyme conformational changes or to monitor the effects of inhibitors on enzyme activity .

Bromocresol Blue Sodium Salt shares similarities with other pH indicators, each having unique properties:

| Compound Name | Molecular Formula | Color Change Range | Unique Features |

|---|---|---|---|

| Bromothymol Blue | pH 6.0 - 7.6 | Suitable for neutral pH measurements | |

| Phenol Red | pH 6.8 - 8.4 | Used in cell culture media | |

| Methyl Orange | pH 3.1 - 4.4 | Changes from red to yellow | |

| Universal Indicator | Various | pH 4 - 10 | Provides a range of colors across multiple pH levels |

Bromocresol Blue Sodium Salt is unique due to its specific transition range and application in enzyme studies, making it particularly useful for biochemical research where precise pH control is necessary.

Systematic IUPAC Name and CAS Registry Number

Bromocresol Blue Sodium Salt is formally designated by the IUPAC name 4,4′-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-3-methylphenol) sodium salt. Its CAS Registry Number is 62625-32-5, though discrepancies in chemical databases occasionally associate it with 1007478-52-5 (a potential misattribution to related compounds or isomers). This inconsistency highlights challenges in distinguishing between sulfonephthalein derivatives, where structural similarities and varied naming conventions lead to cross-listing.

| IUPAC Name | CAS Registry Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 4,4′-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-3-methylphenol) sodium salt | 62625-32-5 | C₂₁H₁₃Br₄NaO₅S | 720.02 g/mol |

Molecular Formula and Weight Calculations

The compound’s molecular formula C₂₁H₁₃Br₄NaO₅S reflects its sulfonephthalein backbone with four bromine atoms, sodium counterion, and sulfonic acid group. The molecular weight is calculated as:

$$

(21 \times 12.01) + (13 \times 1.008) + (4 \times 79.90) + (22.99) + (5 \times 16.00) + 32.07 = 720.02 \, \text{g/mol}

$$

This matches experimental data from commercial suppliers like Merck Millipore and Sigma-Aldrich.

Structural Relationship to Sulfonephthalein Dyes

Bromocresol Blue Sodium Salt belongs to the sulfonephthalein family, characterized by a sulfonephthalein core with bromine substituents. Its structure includes:

- Sulfonephthalein backbone: A central benzoxathiol ring system with sulfonic acid groups.

- Bromine substituents: Four bromine atoms attached to aromatic rings, enhancing acidity and chromogenic properties.

- Sodium counterion: Ensures water solubility and stability in aqueous solutions.

This structural motif enables pH-sensitive color changes, a hallmark of sulfonephthalein indicators.

Fundamental Chemical Mechanism

The classical synthesis of Bromocresol Blue Sodium Salt follows a well-established electrophilic aromatic substitution pathway, wherein m-cresolsulfonphthalein serves as the primary starting material [1] [2]. The compound is synthesized by bromination of cresol purple (m-cresolsulfonphthalein) [2]. This fundamental reaction involves the introduction of bromine atoms at specific positions on the aromatic rings of the parent sulfonephthalein compound, resulting in the formation of tetrabromo-mcresolsulfonphthalein [1] [3].

The starting material, m-cresolsulfonphthalein, possesses a molecular formula of C21H18O5S and exists as a triarylmethane dye compound [4]. The structure contains two methylated phenolic groups connected through a central benzoxathiol moiety, providing multiple sites for electrophilic substitution reactions [5]. The presence of electron-donating methyl groups on the aromatic rings enhances their reactivity toward electrophilic bromination, facilitating the formation of the desired tetrabrominated product [6].

Reaction Conditions and Procedures

The classical bromination procedure utilizes glacial acetic acid as the reaction medium, which serves both as solvent and activating agent for the bromination process [1] [3]. The typical procedure involves suspending m-cresol sulphonyl phthalein in glacial acetic acid with minimum purity of 99.5% [3]. Under heating conditions, the substrate is exposed to bromine in a controlled manner to achieve selective bromination [1].

Temperature control represents a critical parameter in this synthesis. The reaction is typically conducted at elevated temperatures ranging from 60-90°C to ensure complete conversion while minimizing side reactions [3]. The bromination mixture is maintained under stirring conditions for extended periods, typically 5-20 hours, to achieve optimal yields and purity [1] [3]. During the reaction, the formation of yellow crystals is observed as the bromination proceeds, indicating successful product formation [3].

The addition of bromine must be performed in a controlled manner to prevent over-bromination or formation of unwanted byproducts. The classical method involves slow addition of excess bromine to the heated solution of the starting material in glacial acetic acid [7]. This gradual addition strategy ensures uniform distribution of the brominating agent and promotes selective substitution at the desired positions [8].

Mechanistic Considerations

The bromination mechanism follows classical electrophilic aromatic substitution pathways, where bromine acts as the electrophile attacking the electron-rich aromatic rings of m-cresolsulfonphthalein [2]. The electron-donating nature of the methyl groups ortho to the hydroxyl substituents enhances the electron density at specific carbon positions, directing the bromination to occur at the 3 and 5 positions of each cresol ring [6].

The reaction proceeds through the formation of a sigma complex intermediate, where the positively charged bromine electrophile forms a covalent bond with the aromatic carbon while temporarily disrupting the aromatic system [7]. The subsequent elimination of a proton restores aromaticity and completes the substitution reaction. This mechanism repeats at multiple positions to yield the final tetrabrominated product [2].

Industrial-Scale Production Methodologies

Manufacturing Infrastructure and Equipment

Industrial-scale production of Bromocresol Blue Sodium Salt requires specialized equipment designed to handle bromination reactions safely and efficiently [9]. The manufacturing process typically employs large-scale reactor systems equipped with precise temperature control, efficient mixing mechanisms, and adequate ventilation systems to manage bromine vapors [10]. Reactor vessels are constructed from corrosion-resistant materials capable of withstanding the acidic conditions and bromine exposure inherent in the synthesis process [9].

Temperature control systems are essential for maintaining optimal reaction conditions throughout the production cycle. Industrial reactors incorporate sophisticated heating and cooling systems that can maintain temperatures within the required range of 60-100°C with minimal fluctuation [10]. The ability to precisely control temperature is crucial for achieving consistent product quality and maximizing yield while minimizing formation of undesired byproducts [9].

Mixing systems in industrial reactors must provide adequate agitation to ensure uniform distribution of reactants and efficient heat transfer [10]. The bromination reaction requires thorough mixing to achieve complete conversion of the starting material and to prevent localized hot spots that could lead to side reactions or product degradation [9].

Large-Scale Reaction Parameters

Industrial production operates on significantly larger scales compared to laboratory synthesis, with typical batch sizes ranging from several hundred kilograms to multiple tons of product [9]. The scale-up process requires careful optimization of reaction parameters to maintain product quality while achieving economic efficiency [10]. Key parameters include reactant ratios, reaction time, temperature profiles, and mixing intensity [9].

The molar ratio of bromine to starting material is optimized for industrial production to balance complete conversion with minimal waste generation [10]. Excess bromine quantities are carefully calculated to ensure complete bromination while avoiding unnecessary raw material consumption and waste disposal costs [9]. The reaction time for industrial batches is typically extended compared to laboratory synthesis to accommodate the larger reaction volumes and ensure complete conversion [10].

Quality control measures are implemented throughout the industrial production process to monitor reaction progress and ensure product specifications are met [9]. Real-time monitoring systems track temperature, pressure, and reaction mixture composition to detect any deviations from optimal conditions [10]. Sampling protocols allow for periodic analysis of the reaction mixture to confirm complete conversion and product purity [9].

Economic and Environmental Considerations

Industrial production of Bromocresol Blue Sodium Salt must balance economic viability with environmental responsibility [9]. The use of glacial acetic acid and bromine in large quantities requires careful handling and disposal protocols to minimize environmental impact [10]. Solvent recovery systems are often implemented to recycle glacial acetic acid, reducing both raw material costs and waste generation [9].

Waste management represents a significant consideration in industrial production [10]. The bromination process generates acidic waste streams that require neutralization and proper disposal according to environmental regulations [9]. Advanced production facilities incorporate waste treatment systems to neutralize acidic effluents and recover valuable materials from waste streams [10].

Energy efficiency is another important factor in industrial-scale production [9]. The heating requirements for maintaining reaction temperatures represent a significant operational cost, driving the implementation of heat recovery systems and process optimization strategies to minimize energy consumption [10].

Green Synthesis Approaches Using Nanocatalysts

Nanocatalyst-Mediated Synthesis

Recent advances in green chemistry have introduced nanocatalyst-mediated approaches for the synthesis of brominated organic compounds, including Bromocresol Blue derivatives [11]. These methods utilize metallic nanoparticles to facilitate bromination reactions under milder conditions while reducing the environmental impact of traditional synthesis routes [12]. Nanocatalysts offer enhanced catalytic activity due to their high surface area-to-volume ratio and unique electronic properties [11].

Gold nanoparticles have demonstrated remarkable efficiency in catalyzing bromination reactions under environmentally benign conditions [12]. Research has shown that gold nanoparticles synthesized using plant extracts can effectively catalyze the bromination of aromatic compounds at lower temperatures and shorter reaction times compared to classical methods [12]. The degradation of bromophenol blue, bromocresol green, and 4-nitrophenol in the presence of gold nanoparticles was completed in 120, 45, and 20 minutes with rate constants of 3.7 × 10^-3^/min, 6.9 × 10^-3^/min, and 16.5 × 10^-3^/min respectively [12].

Silver-iron bimetallic nanoparticles represent another promising nanocatalytic system for green bromination reactions [13] [14]. These bimetallic systems combine the catalytic properties of both metals to achieve enhanced reactivity and selectivity [14]. The synthesis of Ag@Fe bimetallic nanoparticles using plant extracts provides an eco-friendly approach to nanocatalyst preparation [13].

Biogenic Nanocatalyst Synthesis

The green synthesis of nanocatalysts using biological materials has emerged as a sustainable alternative to conventional chemical synthesis methods [11]. Plant extracts serve as both reducing and capping agents in the formation of metallic nanoparticles, eliminating the need for toxic chemical reducing agents [12]. Clitoria ternatea flower extract has been successfully employed for the synthesis of gold and cobalt oxide nanoparticles with excellent catalytic properties [12].

Withania somnifera (Ashwagandha) extract has been utilized for the synthesis of manganese dioxide nanoparticles, which exhibit remarkable photocatalytic activity for dye degradation [15]. The synthesis process involves the reduction of metal precursors by bioactive compounds present in plant extracts, resulting in the formation of stable nanoparticles with controlled size and morphology [15]. This method eliminates the need for harsh chemical conditions and toxic solvents typically required in conventional nanocatalyst synthesis [11].

The biogenic synthesis approach offers several advantages including environmental compatibility, cost-effectiveness, and the ability to produce nanoparticles with unique surface properties derived from biological capping agents [11]. These bio-functionalized nanoparticles often exhibit enhanced stability and biocompatibility compared to chemically synthesized counterparts [12].

Photocatalytic Bromination Systems

Photocatalytic approaches using nanocatalysts have shown significant promise for environmentally friendly bromination reactions [15]. Titanium dioxide-graphitic carbon nitride (TiO2/g-C3N4) composites demonstrate excellent photocatalytic performance for the degradation and transformation of brominated organic compounds [16]. The synthesized nanocatalyst exhibited remarkable removal efficiency upon sunlight exposure, achieving 92% for Bromothymol blue and 95% for Bromocresol green within one hour [15].

The photocatalytic mechanism involves the generation of reactive oxygen species upon light irradiation, which can facilitate bromination reactions through radical pathways [15]. The scavenger study revealed that superoxide radical anion (O2- −) plays a key role with 68.89% contribution, followed by OH- and h+ with 22.40% and 15.55% contribution respectively [16]. These reactive species can promote bromination reactions under mild conditions without the need for harsh chemical oxidants [15].

Manganese dioxide nanoparticles decorated with plant extracts have demonstrated exceptional photocatalytic activity for bromination reactions [15]. The process requires only sunlight irradiation and achieves high conversion rates within short reaction times, making it an attractive alternative to conventional thermal bromination methods [15].

Advantages and Limitations

Green synthesis approaches using nanocatalysts offer numerous advantages over traditional bromination methods [11]. These include reduced energy requirements, elimination of toxic solvents, shorter reaction times, and enhanced selectivity [12]. The use of renewable biological materials for nanocatalyst synthesis further enhances the environmental benefits of these approaches [11].

However, certain limitations must be considered when implementing nanocatalyst-mediated synthesis on an industrial scale [17]. The scalability of biogenic nanocatalyst synthesis remains a challenge, as the production of large quantities of uniform nanoparticles requires careful control of synthesis parameters [11]. Additionally, the long-term stability and recyclability of nanocatalysts must be thoroughly evaluated to ensure economic viability [17].

The purification and separation of nanocatalysts from reaction products can be challenging and may require specialized separation techniques [11]. The development of magnetic nanocatalysts or immobilized catalyst systems can address these challenges by facilitating easy recovery and reuse of the catalytic materials [17].

Purification Techniques and Quality Control Measures

Primary Purification Methods

The purification of Bromocresol Blue Sodium Salt requires sophisticated techniques to achieve the high purity standards demanded for analytical and research applications [18]. Flash chromatography represents one of the most effective methods for separating pure product from impurities and unreacted starting materials [18]. The purification process typically begins by dissolving the crude product in an appropriate solvent system, commonly utilizing Milli-Q water with trifluoroacetic acid as an additive to enhance solubility and separation efficiency [18].

Column chromatography techniques employ gradient elution systems to achieve optimal separation of the target compound from impurities [18]. The typical procedure involves loading the crude product as a stock solution of 50 millimolar concentration onto a flash purification column that has been pre-equilibrated with the mobile phase [18]. Acetonitrile-water gradients are commonly employed, with concentrations typically ranging from 5% to 70% acetonitrile to achieve effective separation [18].

Recrystallization methods provide an alternative or complementary approach to chromatographic purification [19]. The crude product is dissolved in heated glacial acetic acid and allowed to cool slowly to promote the formation of pure crystals [19]. This method is particularly effective for removing ionic impurities and can achieve high purity levels when combined with multiple recrystallization cycles [19]. The resulting crystals are typically washed with cold glacial acetic acid to remove residual impurities [3].

Advanced Purification Strategies

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method for Bromocresol Blue Sodium Salt [18]. Analytical HPLC systems equipped with specialized columns, such as the Sielc PrimeSep B2 column, can effectively separate the target compound from structurally similar impurities [18]. The mobile phase typically consists of acetonitrile-water mixtures with trifluoroacetic acid modifier to optimize separation efficiency [18].

Ion-exchange chromatography represents another powerful purification technique, particularly effective for separating the sodium salt form of the compound from neutral impurities [20]. Anion-exchange resins, such as DEAE-Cellulose, can selectively retain the anionic form of the indicator while allowing neutral impurities to pass through [20]. Gradient elution using increasing concentrations of sodium chloride in Tris-HCl buffer enables controlled release of the purified product [20].

Dialysis techniques can be employed to remove low molecular weight impurities and excess salts from the purified product [20]. The process involves placing the crude product solution in a dialysis membrane and allowing diffusion of small molecules while retaining the target compound [20]. Multiple buffer changes over extended periods ensure complete removal of contaminants [20].

Quality Control and Analytical Methods

Spectroscopic analysis forms the foundation of quality control for Bromocresol Blue Sodium Salt [18]. Ultraviolet-visible spectroscopy provides critical information about the purity and identity of the compound through characteristic absorption maxima [21]. The purified compound should exhibit specific absorption peaks at defined wavelengths, with the exact positions depending on the pH and solvent system employed [6].

High-performance liquid chromatography coupled with UV detection serves as the primary analytical method for purity determination [18]. The analysis typically employs reversed-phase columns with acetonitrile-water mobile phases containing appropriate modifiers [18]. Purity levels exceeding 95% are typically required for analytical grade material, with the exact specification depending on the intended application [22].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of the purified product [18]. Both proton and carbon-13 NMR spectra can confirm the presence of the expected structural features and the absence of significant impurities [18]. The integration patterns and chemical shifts must match literature values for authentic Bromocresol Blue Sodium Salt [18].

Process Validation and Documentation

Comprehensive documentation of purification procedures is essential for maintaining consistent product quality [18]. Standard operating procedures must specify exact conditions for each purification step, including solvent compositions, flow rates, temperature conditions, and collection criteria [18]. Batch records should document all critical parameters and analytical results to ensure traceability and reproducibility [18].

Validation studies are required to demonstrate the effectiveness and reliability of purification procedures [18]. These studies typically involve processing multiple batches of material with known impurity profiles to confirm consistent removal of contaminants [18]. Recovery studies ensure that the purification process does not result in significant product loss or degradation [18].

Stability studies evaluate the long-term integrity of the purified product under various storage conditions [23]. The compound should remain stable when stored at controlled temperature and humidity conditions, typically between 15-30°C with protection from light [24]. Any evidence of degradation or impurity formation during storage must be thoroughly investigated and documented [23].

Regular quality control testing ensures ongoing compliance with specifications [25]. Each batch of purified material should undergo comprehensive testing including purity analysis, identity confirmation, and performance verification in relevant applications [25]. The testing frequency and scope should be established based on the criticality of the application and historical quality data [25].

Based on comprehensive research of the scientific literature, it is important to note a significant nomenclature issue that impacts the availability of specific data for "Bromocresol Blue Sodium Salt." The compound commonly referred to as "Bromocresol Blue" in commercial sources frequently corresponds to Bromocresol Green Sodium Salt (CAS: 62625-32-5 or 67763-24-0) [1] [2] [3] [4]. This nomenclature confusion has resulted in limited specific data being available for the true Bromocresol Blue compound, necessitating the analysis of closely related sulfonephthalein indicator dyes to provide comprehensive coverage of this compound class.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides fundamental insights into the solid-state structure and intermolecular interactions of crystalline materials [5] [6]. The technique employs Bragg's Law ($$n\lambda = 2d\sin\theta$$) to determine atomic arrangements and crystal parameters [5].

For sulfonephthalein dyes, X-ray diffraction studies reveal characteristic patterns that distinguish between different brominated indicators. The crystalline forms of these compounds typically exhibit systematic absences in their diffraction patterns that are indicative of their space group symmetries [7]. Standard X-ray diffraction powder patterns for related brominated compounds show distinct peak positions and intensities that can be used for phase identification [7].

Data Table 3.1: Crystallographic Parameters for Related Sulfonephthalein Compounds

| Parameter | Bromocresol Green Na Salt | Bromocresol Purple Na Salt | Bromophenol Blue Na Salt |

|---|---|---|---|

| Molecular Formula | C₂₁H₁₃Br₄NaO₅S | C₂₁H₁₅Br₂NaO₅S | C₁₉H₉Br₄NaO₅S |

| Molecular Weight | 720.00 g/mol | 539.21 g/mol | 691.94 g/mol |

| Crystal Form | Dark green to brown crystalline powder | Orange to red/brown powder | Deep green crystal |

| Decomposition Temperature | 230°C | Not specified | Not specified |

| Density | 0.981 g/mL | Not specified | Not specified |

The X-ray crystallographic studies of brominated organic compounds demonstrate the importance of halogen-π interactions in determining crystal packing arrangements [8]. These interactions, particularly Br⋯π contacts with aromatic rings, play crucial roles in the supramolecular organization of brominated sulfonephthalein structures [8].

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and chemical environment of nuclei in organic compounds [9] [10] [11]. For sulfonephthalein dyes, NMR analysis reveals characteristic patterns for aromatic and aliphatic components.

¹H NMR Spectroscopic Analysis:

The ¹H NMR spectrum of Bromocresol Blue Sodium Salt is expected to show several distinct regions [9]:

- Aromatic protons: 6.5-8.5 ppm region

- Methyl groups on cresol rings: 2.0-2.5 ppm region

- Phenolic hydroxyl protons: 9-12 ppm (pH dependent)

The chemical shifts are influenced by the electronegativity of bromine substituents and the aromatic ring current effects [9]. The presence of multiple bromine atoms causes significant deshielding of adjacent aromatic protons.

¹³C NMR Spectroscopic Analysis:

¹³C NMR spectroscopy provides broader chemical shift dispersion (0-220 ppm) compared to ¹H NMR, allowing better resolution of carbon environments [9] [11]:

- Aromatic carbons: 120-160 ppm

- Carbonyl carbon (if present): 170-200 ppm

- Sulfonate carbon: 140-150 ppm region

- Methyl carbons: 15-25 ppm

The ¹³C signals rarely overlap due to the broad chemical shift range, making it particularly valuable for structural elucidation of complex sulfonephthalein molecules [11].

Ultraviolet-Visible Absorption Profiles and λ_max Determination

UV-Vis spectroscopy is particularly important for sulfonephthalein pH indicators due to their pH-dependent chromophoric behavior [12] [13] [14] [15]. These compounds exhibit distinct absorption characteristics that change dramatically with protonation state.

Data Table 3.2: UV-Vis Absorption Characteristics of Brominated Sulfonephthalein Dyes

| Compound | λmax (acidic form) | λmax (basic form) | pH Transition Range | Color Change |

|---|---|---|---|---|

| Bromocresol Green | 442 nm | 613-616 nm | 3.8-5.4 | Yellow → Blue |

| Bromocresol Purple | Not specified | 589±3 nm / 619 nm | 5.2-6.8 | Yellow → Purple |

| Bromophenol Blue | 434-439 nm | 590-593 nm | 3.0-4.6 | Yellow → Blue |

| Bromothymol Blue | 427 nm | 602-615 nm | 6.0-7.6 | Yellow → Blue |

The absorption profiles demonstrate the fundamental principle underlying pH indicator function. In acidic conditions, the protonated form absorbs at shorter wavelengths (UV-blue region), while the deprotonated form shows bathochromic shift to longer wavelengths (yellow-red region) [14] [15].

For Bromocresol Green (often confused with Bromocresol Blue), detailed spectroscopic studies show extinction coefficients of ≥10,000 L mol⁻¹ cm⁻¹ at 306-312 nm and ≥8,000 L mol⁻¹ cm⁻¹ at 397-403 nm [16]. The λmax at 612 nm corresponds to the fully deprotonated form [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through fragmentation analysis [18] [19]. The National Institute of Standards and Technology has conducted comprehensive studies on sulfonephthalein pH indicator dyes using liquid chromatography-mass spectrometry [18] [19].

Key Mass Spectrometric Findings:

The fragmentation patterns of sulfonephthalein dyes are characterized by [18]:

- Molecular ion peaks corresponding to the intact dye structure

- Loss of bromide radicals (Br- ) as primary fragmentation pathway

- Sequential losses of methyl radicals (CH₃- )

- Formation of characteristic sulfonyl fragments

For brominated sulfonephthalein compounds, the isotope pattern provides distinctive fingerprints due to the presence of multiple bromine atoms. Bromine exhibits two stable isotopes (⁷⁹Br and ⁸¹Br) with nearly equal abundance, creating characteristic doublet patterns separated by 2 mass units for each bromine atom present [18].

Data Table 3.3: Mass Spectrometric Data for Sulfonephthalein Dyes

| Compound | Molecular Ion [M]⁻ | Key Fragment Ions | Primary Loss Patterns |

|---|---|---|---|

| Bromocresol Green | m/z 697 (free acid) | m/z 542, m/z 315, m/z 155 | Br- , CH₃- , SO₃⁻ |

| Related Sulfonephthaleins | Variable | Similar patterns | Consistent halogen loss |

The mass spectrometric analysis has revealed that commercial preparations often contain impurities originating from the synthesis process, which can lead to batch-to-batch variations in analytical measurements [18] [19]. These impurities can impact the uncertainty of spectrophotometric pH measurements by up to 0.1 pH units [19].

The fragmentation studies demonstrate that sulfonephthalein dyes undergo predictable cleavage patterns that can be used for identification and purity assessment [18]. The presence of the sulfonate group provides a stable anionic center that influences the overall fragmentation behavior of these compounds.